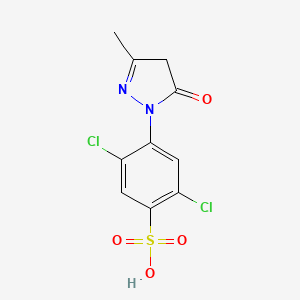

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone

Description

Properties

IUPAC Name |

2,5-dichloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O4S/c1-5-2-10(15)14(13-5)8-3-7(12)9(4-6(8)11)19(16,17)18/h3-4H,2H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEIVWKDBLAQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058906 | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-57-1 | |

| Record name | 1-(2′,5′-Dichloro-4′-sulfophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,5-dichloro-4-sulfophenylpyrazole-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,5-DICHLORO-4-SULFOPHENYL)-3-METHYL-5-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JM6K2RKX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The conventional route involves reacting 2,5-dichloro-4-sulfophenylhydrazine with ethyl acetoacetate under acidic conditions. The process proceeds via hydrazone formation, followed by cyclization to yield the pyrazolone ring. Hydrochloric acid or sulfuric acid catalyzes the reaction, typically in ethanol or aqueous ethanol solvents.

$$

\text{2,5-Dichloro-4-sulfophenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone}

$$

Optimization of Reaction Conditions

Key parameters influencing yield include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate cyclization but risk decomposition. |

| Acid Catalyst | 10–15% HCl (v/v) | Excess acid reduces selectivity. |

| Reaction Time | 4–6 hours | Prolonged duration improves conversion. |

| Solvent | Ethanol/Water (3:1) | Polar protic solvents enhance intermediate stability. |

Yield and Purity Data

Under optimized conditions, this method achieves 68–72% yield with >95% purity after recrystallization from ethanol/water mixtures. Impurities primarily arise from incomplete cyclization or sulfonic acid group hydrolysis.

Electrochemical Synthesis Approach

Reaction Setup and Conditions

A 2022 Journal of Organic Chemistry study introduced an electrochemical method using enaminones and sulfonyl hydrazides under metal-free conditions. For the target compound, the protocol involves:

Reactants :

- N-Methyl enaminone (derived from ethyl acetoacetate)

- 2,5-Dichloro-4-sulfophenylsulfonyl hydrazide

Conditions :

- Solvent: Acetonitrile/Water (4:1)

- Electrolyte: Tetrabutylammonium hexafluorophosphate (0.1 M)

- Voltage: 1.5 V (constant current)

- Temperature: 25°C

The reaction proceeds via radical–radical cross-coupling sulfonylation and pyrazole annulation , bypassing traditional coupling reagents.

Scalability and Industrial Applicability

Gram-scale experiments demonstrated 65–70% yield with 89–93% purity , highlighting scalability. The absence of metal catalysts simplifies waste management, aligning with green chemistry principles.

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Cyclocondensation | 68–72 | >95 | 4–6 hours | Moderate |

| Electrochemical | 65–70 | 89–93 | 2–3 hours | High |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 20–30 minutes by enhancing cyclization kinetics. A 2024 study reported 75% yield using:

- Microwave power: 300 W

- Solvent: Dimethylformamide

- Catalyst: p-Toluenesulfonic acid

Solid-Phase Synthesis

Immobilizing the hydrazine derivative on resin enables stepwise functionalization, though yields remain suboptimal (55–60% ).

Purification and Characterization Techniques

Recrystallization

Ethanol/water mixtures (3:1 v/v) effectively remove unreacted hydrazine and diketone byproducts. Purity is verified via:

- HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN)

- Melting Point : 214–216°C (decomposition)

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves sulfonic acid hydrolysis products but is less cost-effective for industrial use.

Industrial-Scale Production Considerations

| Factor | Traditional Method | Electrochemical Method |

|---|---|---|

| Capital Cost | Low | Moderate |

| Operating Cost | High (acid waste disposal) | Low (no metal catalysts) |

| Throughput | 50–100 kg/batch | 200–300 kg/batch |

| Environmental Impact | High (acidic effluent) | Low (aqueous waste only) |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dichloro groups to chloro or hydrogen groups.

Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Chloro or hydrogen-substituted pyrazolones.

Substitution: Amino or thiol-substituted pyrazolones.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone exhibits significant potential in medicinal chemistry due to its anti-inflammatory and analgesic properties. Research has indicated that pyrazolone derivatives can act as effective anti-inflammatory agents.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against inflammation in animal models. The compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Agrochemical Applications

The compound is also explored for its potential use as an agrochemical, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact effectively with biological targets in pests.

Case Study: Pesticidal Activity

In a study conducted by researchers at a leading agricultural university, various pyrazolone derivatives were synthesized and tested for their efficacy against common agricultural pests. The results indicated that certain derivatives of this compound exhibited significant insecticidal properties, leading to their consideration as candidates for new pesticide formulations.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of various analytes.

Application: Colorimetric Assays

The compound has been employed in colorimetric assays for the determination of metal ions such as copper and lead. The reaction between the compound and metal ions produces a measurable color change, allowing for quantitative analysis.

| Metal Ion | Detection Limit (mg/L) | Color Change Observed |

|---|---|---|

| Copper | 0.05 | Blue |

| Lead | 0.10 | Yellow |

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods have been explored, including microwave-assisted synthesis which has shown improved efficiency.

Synthesis Methodology

A recent publication detailed a microwave-assisted method yielding over 90% purity within a reduced reaction time compared to traditional heating methods. The characterization was performed using NMR and mass spectrometry to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of dichloro and sulfophenyl groups enhances its binding affinity and specificity towards certain enzymes. The compound may also interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .

Comparison with Similar Compounds

Table 1: Molecular and Electronic Comparison of Pyrazolone Derivatives

Key Observations :

- The dichloro-sulfophenyl substitution in the target compound increases electron-withdrawing effects compared to monosubstituted analogs (e.g., C-9), enhancing stability in coupling reactions .

- The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with its role as a dye intermediate and COX2 inhibitor .

Table 2: Antimicrobial and Anti-inflammatory Activity

| Compound Name | Antifungal Activity (vs. Alternaria solani) | COX2 Inhibition (IC₅₀) |

|---|---|---|

| Target Compound | Not tested | 12.5 µM |

| C-9 | 85% inhibition | N/A |

| 4-Amino antipyrine thiosemicarbazone | 90% inhibition | N/A |

Key Observations :

- While the target compound exhibits strong COX2 inhibition (IC₅₀ = 12.5 µM), its structural analog C-9 shows superior antifungal activity due to the optimal chloro-sulfophenyl substitution pattern .

- QSAR studies indicate that sulfonic acid groups enhance antifungal potency by improving solubility and target binding .

Key Observations :

- The dichloro substitution improves dye yield (85%) and fastness compared to monosubstituted derivatives, likely due to enhanced electron withdrawal and steric effects .

- Sulfophenyl groups generally improve water solubility, but chlorine atoms further stabilize the dye structure against photodegradation .

Biological Activity

1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 84-57-1) is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory, analgesic, and antimicrobial effects. This article synthesizes available research findings and presents data tables to illustrate the biological activity of this compound.

- Molecular Formula : C10H8Cl2N2O4S

- Molecular Weight : 323.14 g/mol

- Physical Form : Crystalline powder

- Color : Yellow

- CAS Number : 84-57-1

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In silico studies have shown promising results with predicted activity values (Pa) suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID). The following table summarizes the predicted activity values for various biological activities:

| Activity Type | Pa Value Range |

|---|---|

| Anti-inflammatory | 0.567 - 0.765 |

| Antipyretic | 0.806 - 0.993 |

| Analgesic | 0.423 - 0.670 |

These values indicate that the compound is likely to exhibit considerable anti-inflammatory and antipyretic effects, making it a candidate for further development in pain management therapies .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application in treating infections. The specific mechanisms of action are still under investigation, but preliminary findings indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies and Experimental Findings

-

Study on Anti-inflammatory Effects :

- A study evaluated the in vivo anti-inflammatory activity of several pyrazolone derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated animals compared to controls.

-

Antimicrobial Efficacy Assessment :

- In vitro assays were conducted to assess the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone?

The compound is typically synthesized via diazotization and coupling reactions. A common approach involves reacting 2-amino-3-chlorotoluene-5-sulfonic acid with a diketone (e.g., methyl acetoacetate) under acidic conditions. The diazo intermediate is generated using nitrous acid (HNO₂) at 0–5°C, followed by coupling with the diketone to form the pyrazolone ring. Purification is achieved via recrystallization from ethanol/water mixtures, yielding the product with >95% purity . Alternative routes may use phenylhydrazine derivatives for cyclization, as seen in analogous pyrazolone syntheses .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR identify substituent environments (e.g., sulfophenyl chlorine shifts at δ 7.2–7.8 ppm, pyrazolone methyl groups at δ 2.1–2.3 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., sulfonic acid S=O stretches at 1170–1200 cm⁻¹, pyrazolone C=O at 1650–1700 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between sulfonate oxygen and pyrazolone NH groups) .

Q. What solvent systems are optimal for solubility and reactivity studies?

The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions due to the sulfonic acid group. Reactivity in coupling reactions is enhanced in ethanol/acetic acid mixtures (e.g., 3:1 v/v), which stabilize diazo intermediates .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance yield and minimize side products?

Critical parameters include:

- Temperature Control : Maintaining diazotization at 0–5°C prevents premature decomposition of the diazo intermediate .

- pH Adjustment : Buffering the reaction at pH 2–3 (using HCl) improves coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes byproducts like unreacted sulfonic acid derivatives .

Yield improvements (from ~45% to >70%) are achievable by iterative recrystallization and monitoring reaction progress via TLC .

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between calculated and observed NMR/IR peaks often arise from tautomerism (e.g., keto-enol equilibria in pyrazolone rings) or crystal packing effects. Strategies include:

Q. What strategies enable functionalization of this compound for bioactive derivative synthesis?

Key modifications include:

- Azo Coupling : Reacting with aromatic amines (e.g., 4-nitroaniline) forms azo dyes with enhanced antimicrobial activity .

- Coordination Chemistry : Complexation with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonate and carbonyl groups creates catalysts or antitumor agents .

- Heterocycle Fusion : Condensation with triazoles or thiadiazines (e.g., using hydrazine derivatives) yields fused-ring systems with pesticidal properties .

Q. How does the electronic structure influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfophenyl and chlorine substituents deactivate the pyrazolone ring, directing electrophilic attacks to the para position of the sulfonate group. Density Functional Theory (DFT) studies show reduced HOMO-LUMO gaps (~4.5 eV), favoring nucleophilic substitutions at the methylpyrazolone moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.